![molecular formula C12H16N4O3 B1438533 3-Isobutyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carbohydrazide CAS No. 1172828-81-7](/img/structure/B1438533.png)
3-Isobutyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carbohydrazide
Overview
Description
“3-Isobutyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carbohydrazide” is a chemical compound with the molecular formula C12H16N4O3 . Its molecular weight is 264.28 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its molecular formula, C12H16N4O3 . For a more detailed structural analysis, you may need to refer to its MOL file .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.43±0.1 g/cm3 . Its pKa value is predicted to be 11.34±0.20 .Scientific Research Applications
Synthesis and Catalysis
The compound is closely related to pyrimidine derivatives, known for their wide range of biological activities. It's structurally similar to pyranopyrimidine scaffolds, especially noted for their applicability in medicinal and pharmaceutical industries. These compounds are synthesized through diverse methods, often involving hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts, to develop various biologically active molecules (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry
Pyrimidine and its derivatives, structurally related to the queried compound, have shown a broad spectrum of pharmacological activities. These include antimicrobial, antiviral, antifungal, antituberculosis, anti-inflammatory, and anticancer properties. The structural versatility of pyrimidine makes it a valuable scaffold in the development of new therapeutic agents. It's a core structure in DNA and RNA, underlying its significant role in pharmacological research (Kaur et al., 2014).
Biochemical Studies
Pyrimidine derivatives are also used in studying tautomeric equilibria and molecular interactions of nucleic acid bases. These studies help in understanding the biochemical processes and potential biological significance of these bases, which can lead to spontaneous mutations and are crucial for genetic information processing (Person et al., 1989).
Optical Sensors
Some pyrimidine derivatives serve as exquisite materials for optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. These derivatives have shown potential in various biological and medicinal applications (Jindal & Kaur, 2021).
properties
IUPAC Name |
6-methyl-3-(2-methylpropyl)-4-oxofuro[2,3-d]pyrimidine-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-6(2)4-16-5-14-11-9(12(16)18)8(7(3)19-11)10(17)15-13/h5-6H,4,13H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYJMHKEHFBJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=CN(C2=O)CC(C)C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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